Ethyl coumarate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl (E)-3-(4-hydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-8,12H,2H2,1H3/b8-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOQCEVXVQCPESC-VMPITWQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501341775 | |
| Record name | p-Coumaric acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501341775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2979-06-8, 7362-39-2 | |
| Record name | NSC408777 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408777 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p-Coumaric acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501341775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of ethanol attacks the electrophilic carbonyl carbon of p-coumaric acid. Concentrated hydrochloric acid (HCl) is typically employed as the catalyst, facilitating protonation of the carbonyl oxygen and enhancing the electrophilicity of the carbonyl carbon. The general reaction scheme is as follows:
A study published in PMC outlines the specific protocol:
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Reactants : p-Coumaric acid (7.0 g, 42.6 mmol) is dissolved in absolute ethanol (106 mL, 0.4 M).
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Catalyst : Eight drops of concentrated HCl are added to the mixture.
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Reaction Conditions : The solution is heated under reflux for several hours to ensure complete conversion.
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Workup : The product is isolated via standard purification techniques, such as solvent evaporation and recrystallization.
Table 1: Key Parameters for Acid-Catalyzed Esterification
| Parameter | Value |
|---|---|
| Starting material | p-Coumaric acid |
| Solvent | Ethanol |
| Catalyst | Concentrated HCl |
| Molarity | 0.4 M |
| Temperature | Reflux (~78°C) |
| Reaction time | Several hours (exact not specified) |
Industrial-Scale Production
Industrial synthesis of this compound follows principles similar to laboratory-scale esterification but incorporates advanced engineering solutions to maximize yield and purity.
Continuous Flow Reactors
Continuous flow systems allow for precise control of reaction parameters (temperature, residence time) and improved heat transfer. For instance, a tubular reactor with immobilized acid catalysts could enable large-scale production of this compound with minimal downstream purification.
Purification Techniques
High-performance liquid chromatography (HPLC) and fractional distillation are commonly employed to isolate this compound from reaction mixtures. HPLC, in particular, ensures high purity (>98%), which is critical for pharmaceutical applications.
Challenges and Optimization Strategies
Catalyst Selection
While HCl is effective, its corrosivity poses handling challenges. Solid acid catalysts (e.g., zeolites, sulfonated resins) offer a recyclable and safer alternative. For example, Amberlyst-15, a sulfonic acid resin, has been used for esterification reactions with comparable efficiency to HCl.
Chemical Reactions Analysis
Types of Reactions: Ethyl coumarate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of this compound can yield dihydro derivatives.
Substitution: this compound can participate in substitution reactions, particularly at the aromatic ring or the ester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Substituted coumarate esters
Scientific Research Applications
Pharmaceutical Applications
Inhibition of Aldose Reductase
Ethyl coumarate has been identified as a potent inhibitor of aldose reductase, an enzyme linked to diabetic complications. A study demonstrated that ethyl p-coumarate exhibited a half-inhibitory concentration of 1.92 μM, indicating strong inhibitory effects through noncompetitive binding mechanisms . This property suggests potential therapeutic applications in managing diabetes-related conditions.
Tyrosinase Inhibition
Another significant application is in the inhibition of tyrosinase, an enzyme involved in melanin production. Ethyl p-coumarate was found to inhibit tyrosinase activity effectively, which can be beneficial in cosmetic formulations aimed at skin lightening and treating pigmentation disorders .
Agricultural Applications
Antifungal Activity
this compound has shown promising antifungal properties against various pathogens. A study assessed its efficacy against Alternaria alternata, a common postharvest pathogen. Ethyl p-coumarate demonstrated a half-inhibition concentration of 176.8 μg/mL and effectively reduced disease development in jujube fruit during storage . The mechanism involves disrupting the plasma membrane integrity of the pathogen, leading to increased leakage of cellular contents and oxidative damage.
Biocontrol Agent
Given its antifungal properties, this compound is being explored as a biocontrol agent in integrated pest management systems. Its ability to induce reactive oxygen species (ROS) formation in pathogens further supports its role as a natural fungicide .
Food Science Applications
Flavoring and Preservation
In food science, this compound is recognized for its potential as a flavoring agent due to its pleasant aroma and taste profile. Additionally, its antimicrobial properties can contribute to food preservation, reducing spoilage and extending shelf life by inhibiting microbial growth .
Table 1: Inhibition Potency of this compound Derivatives
| Compound | Target Enzyme | Half-Inhibitory Concentration (μM) | Mechanism |
|---|---|---|---|
| Ethyl p-coumarate | Aldose Reductase | 1.92 | Noncompetitive binding |
| Ethyl p-coumarate | Tyrosinase | Not specified | Competitive inhibition |
| Ethyl p-coumarate | Alternaria alternata | 176.8 | Membrane disruption |
Table 2: Antifungal Efficacy Against Alternaria alternata
| Concentration (μg/mL) | Disease Development (%) | Plasma Membrane Integrity |
|---|---|---|
| 100 | Significantly reduced | Increased permeability |
| 800 | Significantly reduced | Severe oxidative damage |
Case Studies
Case Study 1: Aldose Reductase Inhibition
A study conducted by Yang et al. (2022) investigated the binding interactions between ethyl p-coumarate and aldose reductase. The findings indicated that ethyl p-coumarate binds at specific sites within the enzyme, altering its conformation and activity .
Case Study 2: Antifungal Activity on Jujube Fruit
Research by Zhang et al. (2018) demonstrated that treatment with ethyl p-coumarate significantly reduced the incidence of black spot rot in jujube fruit during storage trials, showcasing its potential as a natural preservative .
Mechanism of Action
The mechanism of action of ethyl coumarate involves its interaction with various molecular targets and pathways:
Antifungal Activity: this compound disrupts the plasma membrane of fungal cells, leading to ion leakage and cell death.
Antioxidant Activity: It scavenges free radicals and inhibits oxidative stress, protecting cells from damage.
Anti-inflammatory Activity: this compound modulates inflammatory pathways, reducing the production of pro-inflammatory cytokines
Comparison with Similar Compounds
Research Findings and Trends
In contrast, ethyl acrylate’s industrial use is declining due to safety concerns, while halogenated esters (e.g., ethyl 2-chloroacetoacetate) remain critical in niche synthetic applications .
Biological Activity
Ethyl coumarate, a derivative of p-coumaric acid, has garnered attention in recent years due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antitumor, antimicrobial, and phytotoxic properties, supported by relevant research findings and data.
Chemical Structure and Properties
This compound is an ester formed from p-coumaric acid and ethanol. Its chemical structure allows it to exhibit enhanced lipophilicity compared to its parent compound, which is crucial for its biological activity. The following table summarizes the structural characteristics of this compound:
| Property | Value |
|---|---|
| Molecular Formula | C10H10O3 |
| Molecular Weight | 178.19 g/mol |
| Melting Point | 60-62 °C |
Antitumor Activity
Recent studies have demonstrated that this compound exhibits significant antitumor properties, particularly against melanoma cells. In a study involving B16-F10 murine melanoma cells, this compound was shown to inhibit cell proliferation and induce cell cycle arrest at the G0/G1 phase. The following findings highlight its effectiveness:
- Cell Viability : this compound reduced cell viability significantly at concentrations lower than 1 mM.
- Mechanism of Action : The compound induces cell cycle arrest, preventing further proliferation of melanoma cells. Flow cytometry analysis confirmed this arrest, with a notable decrease in CFSE fluorescence over time, indicating reduced cell division .
Case Study: In Vivo Efficacy
In vivo experiments demonstrated that this compound effectively suppressed tumor growth in mice models. Compared to untreated controls, mice treated with this compound showed a marked reduction in tumor burden, further supporting its potential as an anticancer agent .
Antimicrobial Activity
This compound also exhibits antimicrobial properties. Research indicates that it possesses significant activity against various bacterial strains. The following points summarize its antimicrobial effects:
- Bacterial Inhibition : this compound has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria.
- Mechanism : The compound disrupts bacterial cell membranes and interferes with metabolic processes, leading to cell death .
Phytotoxicity
In addition to its therapeutic potential, this compound demonstrates phytotoxic effects against certain plant pathogens. A study revealed that this compound exhibited significant phytotoxicity against Botrytis cinerea and Sclerotinia sclerotiorum, two common fungal pathogens affecting crops:
- Inhibition Rates : this compound achieved up to 100% inhibition of fungal growth in laboratory settings.
- Application : This property suggests potential use in agricultural applications as a natural fungicide .
Summary of Biological Activities
Q & A
Q. What ethical and regulatory considerations apply to animal studies involving this compound?
- Methodology : Follow ARRIVE guidelines for experimental design and reporting. Obtain ethics committee approval, specify euthanasia protocols, and justify sample sizes using power analysis. Adhere to OECD test guidelines for toxicity studies .
Methodological Frameworks
Q. How to ensure FAIR (Findable, Accessible, Interoperable, Reusable) compliance for this compound research data?
- Guidelines : Deposit raw spectral data in repositories (e.g., Zenodo, ChemSpider) with unique digital object identifiers (DOIs). Use standardized metadata templates (e.g., ISA-Tab) and open file formats (e.g., JCAMP-DX for spectra) .
Q. What statistical methods are appropriate for analyzing dose-dependent cytotoxicity of this compound?
- Guidelines : Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism). Calculate IC₅₀ values with 95% confidence intervals. Compare groups via Student’s t-test or Mann-Whitney U test, adjusting for multiple comparisons .
Data Contradiction Analysis
Q. How to address conflicting reports on the antioxidant capacity of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
